molecular formula C7H6BrF2NO B1375253 2-Bromo-3-(2,2-difluoroethoxy)pyridine CAS No. 1484400-67-0

2-Bromo-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B1375253
CAS No.: 1484400-67-0
M. Wt: 238.03 g/mol
InChI Key: ZFDBNSRQNJZFIY-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine family and is characterized by the presence of a bromine atom at the second position and a 2,2-difluoroethoxy group at the third position of the pyridine ring.

Scientific Research Applications

2-Bromo-3-(2,2-difluoroethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety and hazards of a similar compound, 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, include warnings for skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-(2,2-difluoroethoxy)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 2-Bromo-3-(2,2-difluoroethoxy)pyridine may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Dehalogenated pyridine derivatives are formed.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2,2-difluoroethoxy group contribute to its reactivity and ability to form stable complexes with biological molecules . These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluoropyridine: Similar in structure but with a fluorine atom instead of the 2,2-difluoroethoxy group.

    2-Bromo-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 2,2-difluoroethoxy group.

Uniqueness

2-Bromo-3-(2,2-difluoroethoxy)pyridine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-3-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDBNSRQNJZFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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